molecular formula C13H24N2O4 B14781180 2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid

2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid

Cat. No.: B14781180
M. Wt: 272.34 g/mol
InChI Key: VKAFMCGVCYELBN-UHFFFAOYSA-N
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Description

2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The Boc group can be added to the amine under mild conditions, making it a versatile method for protecting sensitive amines.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and scalable synthesis of Boc-protected amino acids and other derivatives . The use of flow microreactors enhances the reaction efficiency and provides better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amine. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-amino-2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-9(10(14)11(16)17)5-6-15(8)12(18)19-13(2,3)4/h8-10H,5-7,14H2,1-4H3,(H,16,17)

InChI Key

VKAFMCGVCYELBN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N

Origin of Product

United States

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